molecular formula C15H24N2O B2576876 1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pent-4-en-1-one CAS No. 2415538-95-1

1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pent-4-en-1-one

Cat. No.: B2576876
CAS No.: 2415538-95-1
M. Wt: 248.37
InChI Key: MFORPIITZYTFFZ-UHFFFAOYSA-N
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Description

1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pent-4-en-1-one is a complex organic compound that features a unique structure combining an azetidine ring with a cyclopentane and pyrrole moiety

Scientific Research Applications

1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pent-4-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: This compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

The synthesis of 1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pent-4-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopentane and pyrrole moiety: This step often involves the use of cyclopentane derivatives and pyrrole compounds under specific reaction conditions.

    Final assembly: The final step involves coupling the azetidine ring with the cyclopentane and pyrrole moiety to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, often using reagents like sodium hydride or lithium diisopropylamide.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.

Comparison with Similar Compounds

Similar compounds to 1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pent-4-en-1-one include:

  • 2-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole
  • 2-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-thiazole
  • 2-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of the azetidine ring with the cyclopentane and pyrrole moiety, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

1-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-2-3-7-15(18)17-10-14(11-17)16-8-12-5-4-6-13(12)9-16/h2,12-14H,1,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFORPIITZYTFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CC(C1)N2CC3CCCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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